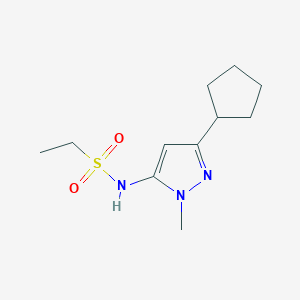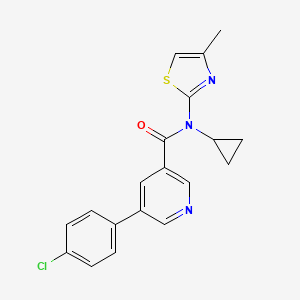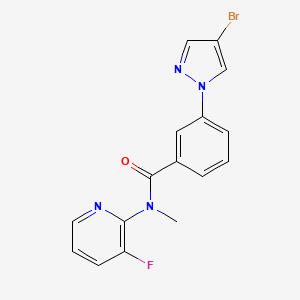![molecular formula C12H14BrNO2 B7663147 (2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)
(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of azetidinone, which is known for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of (2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been reported to have low cytotoxicity towards mammalian cells and does not cause any significant adverse effects on the liver or kidney functions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, its limited solubility in aqueous solutions may pose a challenge in some experiments.
Orientations Futures
The potential applications of (2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone in scientific research are vast. Some of the future directions include studying its potential use as a drug candidate for the treatment of multidrug-resistant bacterial and fungal infections. It can also be investigated for its potential use as a therapeutic agent for various types of cancer. Moreover, its inhibitory activity on enzymes involved in metabolic pathways makes it a potential drug candidate for the treatment of metabolic disorders such as diabetes and obesity.
Conclusion:
In conclusion, this compound is a chemical compound that has immense potential in scientific research. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for various applications. Its potential use as a drug candidate for the treatment of bacterial and fungal infections, cancer, and metabolic disorders makes it a promising compound for future research.
Méthodes De Synthèse
The synthesis of (2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone involves the reaction of 3-(hydroxymethyl)azetidine with 2-bromo-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained in good yield and high purity by simple filtration and washing.
Applications De Recherche Scientifique
(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone has shown promising results in various scientific research applications. It has been studied for its potential use as a drug candidate for the treatment of bacterial and fungal infections. It has also been investigated for its anticancer activity and as a potential inhibitor of enzymes involved in various metabolic pathways.
Propriétés
IUPAC Name |
(2-bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-8-3-2-4-10(11(8)13)12(16)14-5-9(6-14)7-15/h2-4,9,15H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUKCZXJGYZAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CC(C2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-propylpyrazol-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663085.png)
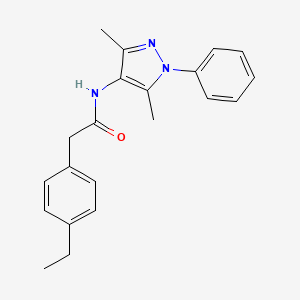
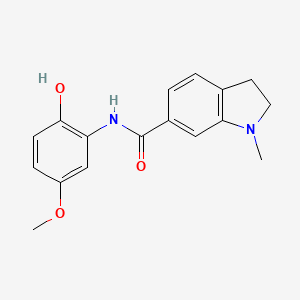
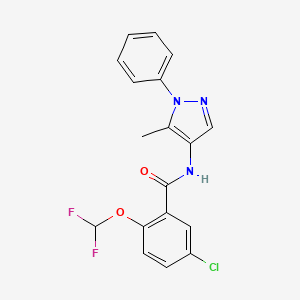
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)
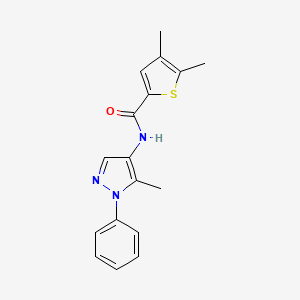

![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)
![1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
